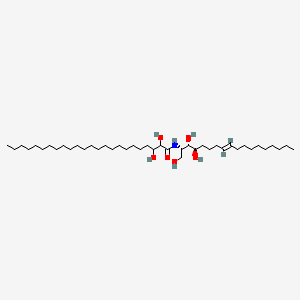
Hexyl 6-aminohexanoate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is a chemical compound with the formula C19H33NO5S . Its molecular weight is 387.53 g/mol .
Molecular Structure Analysis
The InChI code for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is 1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis
The molecular formula of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is C19H33NO5S and its molecular weight is 387.53 g/mol .Scientific Research Applications
Synthesis and Characterization
- Fluorophore Development : Analogs of Zinquin-related fluorophores have been synthesized for specific applications in fluorescence spectroscopy, notably for Zn(II) detection. These compounds exhibit significant shifts in their UV/visible spectra upon interaction with Zn(II), forming fluorescent complexes useful in analytical chemistry (Kimber et al., 2003).
- Drug Synthesis Improvement : A new synthetic route for gabexate mesylate was developed, highlighting the utility of 6-aminohexanoic acid derivatives in simplifying industrial production processes. This method addresses the limitations of traditional synthesis, such as high costs and complex procedures (Rui, 2011).
Biomedical Applications
- Polymer-Drug Conjugates : Research into HPMA copolymers containing doxorubicin showcases the role of amino acid derivatives in creating pH-sensitive linkages for drug release. Specifically, the 6-aminohexanoyl spacer facilitated the highest rate of doxorubicin release at lysosomal pH, indicating its potential in targeted cancer therapy (Etrych et al., 2002).
- Thermosensitive Phosphazene Derivatives : Amino acid esters, including structures similar to Hexyl 6-aminohexanoate, have been incorporated into cyclophosphazene compounds for their thermosensitive properties. These compounds show promise in biomedical applications due to their biodegradable nature and temperature-sensitive behaviors suitable for drug delivery systems (Uslu et al., 2017).
Analytical Chemistry
- Chromogenic Systems for Biochemical Assays : The development of chromogenic detection systems, utilizing compounds that may include sulfonate groups similar to those in Hexyl 6-aminohexanoate derivatives, has improved the direct enzymatic assay of uric acid in biological fluids. These systems offer simplicity, rapidity, and suitability for both manual and automated procedures, enhancing clinical diagnostics (Fossati & Prencipe, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
hexyl 6-aminohexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVALTWBPTNLNAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659846 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1926-86-9 |
Source


|
| Record name | Hexanoic acid, 6-amino-, hexyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)



![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)



![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
